N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide
CAS No.: 1903460-72-9
VCID: VC7014434
Molecular Formula: C15H17N5O2
Molecular Weight: 299.334
* For research use only. Not for human or veterinary use.

Description |
Synthesis MethodsThe synthesis of pyrimidine derivatives often involves multi-step organic reactions. Common methods include palladium-catalyzed coupling reactions for introducing aryl groups and microwave-assisted synthesis to enhance reaction rates and efficiency. The specific synthesis of N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide would likely involve similar techniques tailored to its unique structure. Potential ApplicationsPyrimidine derivatives, including those with morpholine and pyridine groups, are explored for their therapeutic potential. They can act as inhibitors or modulators of specific enzymes or receptors involved in disease pathways. While specific applications for N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide are not documented, compounds with similar structures have shown promise in various medicinal applications. Data TablesGiven the lack of specific data on N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide, we can consider data from similar compounds to illustrate potential properties and applications. |
---|---|
CAS No. | 1903460-72-9 |
Product Name | N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide |
Molecular Formula | C15H17N5O2 |
Molecular Weight | 299.334 |
IUPAC Name | N-(3-methylpyridin-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Standard InChI | InChI=1S/C15H17N5O2/c1-11-3-2-4-16-14(11)19-15(21)12-9-13(18-10-17-12)20-5-7-22-8-6-20/h2-4,9-10H,5-8H2,1H3,(H,16,19,21) |
Standard InChIKey | GYXMBGXDTMINIL-UHFFFAOYSA-N |
SMILES | CC1=C(N=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Solubility | not available |
PubChem Compound | 91816401 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume